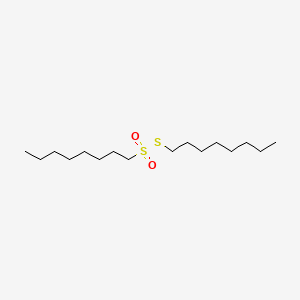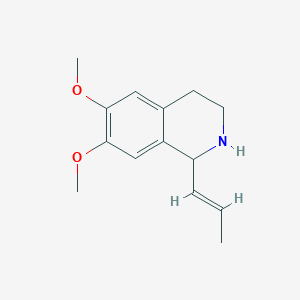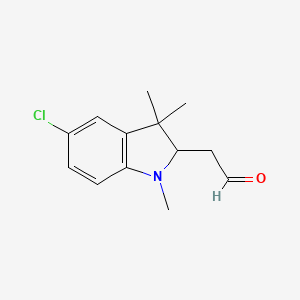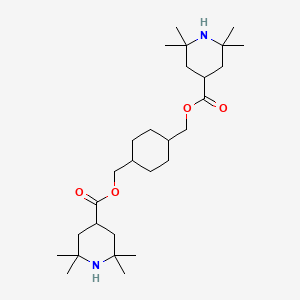
3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid is a complex organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broadleaf weeds. The compound is characterized by the presence of multiple chlorine atoms and an arsinic acid group, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid typically involves multiple steps, starting with the preparation of the phenoxy and arsinic acid intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations.
Phenoxy Intermediate Preparation: The phenoxy intermediate can be synthesized by reacting 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.
Arsinic Acid Intermediate Preparation: The arsinic acid intermediate is prepared by reacting o-chlorophenyl arsenic acid with a suitable halogenating agent.
Final Coupling Reaction: The final step involves coupling the phenoxy and arsinic acid intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve high yields and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the arsinic acid group, converting it to the corresponding arsine.
Substitution: The chlorine atoms in the phenoxy and arsinic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce arsines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
科学的研究の応用
3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of phenoxy and arsinic acid groups.
Biology: The compound’s herbicidal properties make it a valuable tool for studying plant physiology and weed control mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the formulation of herbicides and pesticides, contributing to agricultural productivity.
作用機序
The compound exerts its effects primarily through its interaction with specific molecular targets in plants. The phenoxy group mimics natural plant hormones, disrupting normal growth processes and leading to uncontrolled growth and eventual plant death. The arsinic acid group enhances the compound’s ability to penetrate plant tissues and reach its molecular targets.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxy structure but lacks the arsinic acid group.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a methyl group instead of chlorine.
Bromoxynil: Contains a brominated phenol group and is used for similar herbicidal applications.
Uniqueness
3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid is unique due to the presence of the arsinic acid group, which enhances its biological activity and effectiveness as a herbicide. This structural feature distinguishes it from other phenoxy herbicides and contributes to its specific mode of action and applications.
特性
CAS番号 |
73791-41-0 |
|---|---|
分子式 |
C15H14AsCl3O4 |
分子量 |
439.5 g/mol |
IUPAC名 |
(2-chlorophenyl)-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]arsinic acid |
InChI |
InChI=1S/C15H14AsCl3O4/c17-10-5-6-15(14(19)7-10)23-9-11(20)8-16(21,22)12-3-1-2-4-13(12)18/h1-7,11,20H,8-9H2,(H,21,22) |
InChIキー |
SHUMTTSVSADQNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)Cl)[As](=O)(CC(COC2=C(C=C(C=C2)Cl)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)




![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)







